methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with a cyanomethyl group and a methyl ester group
Mechanism of Action
Target of Action
Similar compounds have been found to target tubulin, a protein crucial to microtubule structure and function . Tubulin is a common target for cancer therapies due to its role in cell division .
Mode of Action
Related compounds have been shown to interact robustly with tubulin, suggesting enhanced stability due to diverse amino acid interactions . This interaction can disrupt the division of rapidly dividing cells, leading to their death .
Biochemical Pathways
Related compounds have been found to affect one-carbon metabolism, a central metabolic pathway critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides .
Pharmacokinetics
Computational assays of related compounds have predicted favorable adme properties, highlighting potential as anticancerous agents .
Result of Action
Related compounds have shown significant activity in skov3 ovarian carcinoma cells and a549 lung carcinoma cells .
Action Environment
It is known that environmental conditions can significantly impact the efficacy and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetamide with an appropriate aldehyde under acidic or basic conditions to form the pyrrole ring. The resulting intermediate can then be esterified using methanol and an acid catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Aminomethyl-pyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Research into its derivatives has shown potential for developing new drugs, particularly in the field of oncology.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties, such as organic semiconductors and dyes.
Comparison with Similar Compounds
Methyl 1-(cyanomethyl)-1H-imidazole-2-carboxylate: Similar structure but with an imidazole ring instead of a pyrrole ring.
Ethyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 1-(aminomethyl)-1H-pyrrole-2-carboxylate: Similar structure but with an aminomethyl group instead of a cyanomethyl group.
Uniqueness: Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate is unique due to the presence of both a cyanomethyl group and a methyl ester group on the pyrrole ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Biological Activity
Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological evaluation, and underlying mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 1-methylbenzimidazole with bromoacetonitrile, followed by cycloaddition reactions with acetylenic dipolarophiles. The resulting pyrrole derivatives can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy, which confirm the presence of functional groups indicative of their structure .
Antitumor Activity
Recent studies have demonstrated that several pyrrole derivatives exhibit dose- and time-dependent cytotoxic effects against various cancer cell lines. In particular, compounds derived from this compound have been tested against human adenocarcinoma-derived cell lines such as LoVo (colon), MCF-7 (breast), and SK-OV-3 (ovary). The results indicate significant antitumor properties, particularly against LoVo cells, where certain derivatives showed high cytotoxicity .
Antimicrobial Properties
Pyrrole derivatives have also been evaluated for their antimicrobial activity. Compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves inhibition of bacterial topoisomerases, which are crucial for DNA replication .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in cellular processes, such as bacterial topoisomerases and mycolic acid biosynthesis in Mycobacterium tuberculosis.
- Cytotoxic Effects : The observed cytotoxicity against cancer cell lines suggests that these compounds may induce apoptosis or disrupt cellular metabolism in tumor cells .
Case Study 1: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects on various cell lines, derivatives of this compound exhibited varying levels of toxicity. For instance:
- LoVo Cells : High cytotoxicity was recorded for specific derivatives.
- MCF-7 Cells : Moderate toxicity was observed.
The findings suggest that structural modifications can significantly influence the biological activity of these compounds .
Case Study 2: Antimicrobial Testing
A series of pyrrole derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed potent activity with MIC values in the low nanomolar range. This highlights the potential for developing new antimicrobial agents based on the pyrrole scaffold .
Data Tables
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Methyl 1-(cyanomethyl)-1H-pyrrole | LoVo | 10 | Apoptosis induction |
Methyl 1-(cyanomethyl)-1H-pyrrole | MCF-7 | 25 | Metabolic disruption |
Pyrrole Derivative A | E. coli | 5 | Topoisomerase inhibition |
Pyrrole Derivative B | S. aureus | 15 | Cell wall synthesis inhibition |
Properties
IUPAC Name |
methyl 1-(cyanomethyl)pyrrole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-8(11)7-3-2-5-10(7)6-4-9/h2-3,5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRDJXPPAFDJNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.